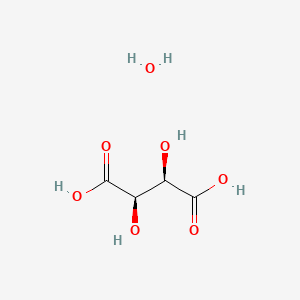

Tartaric acid monohydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8O7 |

|---|---|

Molecular Weight |

168.10 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |

InChI |

InChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2/t1-,2-;/m1./s1 |

InChI Key |

UUDLQDCYDSATCH-ZVGUSBNCSA-N |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Production Technologies

Chemoenzymatic and Biocatalytic Approaches

The convergence of chemical synthesis and biological catalysis has opened new avenues for the highly selective production of tartaric acid stereoisomers. These methods leverage the exquisite enantioselectivity of enzymes to achieve high-purity products, often under mild reaction conditions.

Enantioselective Synthesis via cis-Epoxysuccinate Hydrolase (CESH)

A cornerstone of biocatalytic tartaric acid production is the use of cis-epoxysuccinate hydrolase (CESH), an enzyme that catalyzes the asymmetric hydrolysis of cis-epoxysuccinate to yield enantiomerically pure L-(+)- or D-(-)-tartaric acid. mdpi.comdntb.gov.uanih.gov This enzymatic conversion is characterized by its remarkable stereoselectivity, often achieving nearly 100% enantiomeric excess. mdpi.com

The CESH enzymes are classified based on the enantiomer they produce: CESH[L] for L-(+)-tartaric acid and CESH[D] for D-(-)-tartaric acid. mdpi.com Extensive research has identified various microorganisms that naturally produce these enzymes. The selection of the microbial source is critical for industrial applications, with factors such as enzyme stability, activity, and ease of cultivation playing a significant role.

| Microbial Source | CESH Type | Target Product | Reference |

| Nocardia tartaricans | CESH[L] | L-(+)-tartaric acid | researchgate.net |

| Rhodococcus ruber M1 | CESH[L] | L-(+)-tartaric acid | mdpi.com |

| Klebsiella sp. BK-58 | CESH[L] | L-(+)-tartaric acid | mdpi.com |

| Corynebacterium JZ-1 | CESH[L] | L-(+)-tartaric acid | mdpi.com |

| Achromobacter tartarogenes | CESH[D] | D-(-)-tartaric acid | google.com |

| Alcaligenes epoxylyticus | CESH[D] | D-(-)-tartaric acid | google.com |

| Pseudomonas sp. | CESH[D] | D-(-)-tartaric acid | mdpi.com |

The catalytic mechanism of CESH involves the stereospecific attack of a water molecule on one of the epoxide carbons of cis-epoxysuccinate, leading to the formation of the corresponding diol, tartaric acid. rsc.org Structural and mechanistic studies have revealed that CESH[L] and CESH[D] are distinct proteins with different active site architectures, which accounts for their opposing enantioselectivity. mdpi.com

Biosynthesis Methodologies for Stereoisomeric Tartaric Acid

Beyond the direct enzymatic conversion of a synthetic precursor, research has also explored the complete biosynthesis of tartaric acid stereoisomers from renewable feedstocks. In plants, particularly grapes, L-(+)-tartaric acid is a major organic acid, and its biosynthesis is closely linked to the metabolism of L-ascorbic acid (vitamin C). researchgate.net

One identified pathway involves the conversion of L-ascorbic acid to L-idonic acid, which is then oxidized to 5-keto-D-gluconic acid. oup.com This intermediate can then be cleaved to produce L-(+)-tartaric acid. While this pathway is well-established in plants, its replication in microbial systems for industrial production is an area of ongoing research. The ability to produce different stereoisomers of tartaric acid is of significant interest, as both L-(+)- and D-(-)-tartaric acid have applications in the synthesis of bioactive molecules. mdpi.comrsc.org

Contemporary Chemical Synthesis Routes

Traditional chemical synthesis offers the advantage of high-throughput production, and contemporary methods have focused on improving efficiency, selectivity, and the use of more sustainable reagents and catalysts.

Oxidative and Hydroxylation Methods for Tartaric Acid Production

A prevalent chemical strategy for tartaric acid synthesis involves the oxidation and hydroxylation of unsaturated C4 dicarboxylic acids, primarily maleic acid or its anhydride (B1165640). ziochemical.com This approach typically yields a racemic mixture of DL-tartaric acid.

One of the most common methods employs hydrogen peroxide as the oxidant in the presence of a catalyst. ziochemical.com Tungsten-based catalysts, such as tungstic acid or sodium tungstate, are frequently used to facilitate the epoxidation of maleic acid to cis-epoxysuccinic acid, which is then hydrolyzed to tartaric acid. ziochemical.comcore.ac.uk The reaction conditions, including temperature, pH, and catalyst concentration, are crucial for optimizing the yield and minimizing the formation of byproducts.

While the oxidation of benzene (B151609) can lead to maleic anhydride, a precursor for tartaric acid, the direct catalytic oxidation of benzene to tartaric acid is not a commonly employed or well-documented synthetic route. ziochemical.commdpi.com The stability of the benzene ring makes its selective oxidation to a highly functionalized molecule like tartaric acid a significant challenge.

Exploration of Novel Catalytic Pathways for Tartaric Acid Synthesis

Recent research has focused on developing more efficient and environmentally friendly catalysts for the oxidation of maleic acid. One notable advancement is the use of mesoporous molecular sieves, such as W-MCM-41, as catalysts. google.com This approach offers several advantages over traditional tungstic acid catalysis, including easier catalyst recovery and reuse, and a reduction in tungsten contamination in the final product. google.com The use of W-MCM-41 allows for the synthesis of tartaric acid from maleic acid using 30% hydrogen peroxide at moderate temperatures, avoiding the need for highly concentrated and hazardous 70% hydrogen peroxide. google.com

Another innovative approach involves the use of visible light photoredox catalysis for the reductive dimerization of α-ketoesters to produce 2,3-dialkylated tartaric acid esters. acs.org This metal-free method utilizes an organic dye as a photocatalyst and offers a novel route to tartaric acid derivatives with a broad range of functional groups.

Electrochemical Synthesis and Sustainable Production Methodologies

Electrochemical methods present a promising avenue for the sustainable production of tartaric acid, offering the potential for high selectivity, reduced waste generation, and the use of renewable electricity. acs.orgtudelft.nlcore.ac.uktno.nl

A key electrochemical route is the reductive dimerization of glyoxylic acid. core.ac.uk This process can be carried out in an aqueous medium using various cathode materials, with silver and mercury showing good performance. core.ac.uk The pH of the electrolyte is a critical parameter, with neutral to alkaline conditions generally favoring the formation of tartaric acid. core.ac.uk

More recently, the electrochemical reduction of oxalic acid, which can be derived from the electrochemical reduction of CO2, has been investigated as a sustainable pathway to tartaric acid. acs.orgresearchgate.net This approach involves the initial reduction of oxalic acid to glyoxylic acid, which then undergoes dimerization. The choice of electrode material significantly influences the product distribution, with silver electrodes favoring the dimerization to tartaric acid. acs.orgresearchgate.net

| Precursor | Electrode Material | Key Conditions | Product(s) | Faradaic Efficiency (for Tartaric Acid) | Reference |

| Glyoxylic Acid | Silver | Neutral to alkaline pH | Tartaric acid, Glycolic acid | Not specified | core.ac.uk |

| Glyoxylic Acid | Silver | Aqueous buffer | Tartaric acid | ~80% | researchgate.net |

| Glyoxylic Acid | Lead | Aqueous buffer | Glycolic acid (major), Tartaric acid | ~30% | researchgate.net |

| Oxalic Acid | Silver | Acetonitrile/aqueous solvent | Tartaric acid, Glycolic acid | Favorable for tartaric acid | acs.orgresearchgate.net |

| Oxalic Acid | Lead | Acetonitrile/aqueous solvent | Glycolic acid (major) | Less favorable for tartaric acid | acs.orgresearchgate.net |

These electrochemical methods are part of a broader effort to develop bio-based and sustainable routes to valuable chemicals. The integration of electrochemical synthesis with biomass-derived feedstocks represents a significant step towards a circular economy for chemical production. acs.orgrepec.org

Derivatization Strategies for Functionalized Tartrates

Functionalized tartrates, derived from tartaric acid, are pivotal chiral building blocks in various chemical applications. Advanced synthetic strategies focus on the derivatization of tartaric acid's carboxyl and hydroxyl groups to produce a range of functionalized molecules, including anhydrides, esters, amides, and imides. These derivatives serve as important resolving agents, chiral auxiliaries, and ligands in asymmetric synthesis.

Synthesis of O,O'-Diacyltartaric Acid Anhydrides and Esters

O,O'-Diacyltartaric acid anhydrides are stable intermediates crucial for the preparation of corresponding diacyltartaric acids (which are esters of tartaric acid) and for the resolution of racemic alcohols and amines. pw.edu.pl Their synthesis typically involves the acylation of the two hydroxyl groups of tartaric acid, followed by the dehydration of the two carboxyl groups to form the anhydride ring.

Several methods exist for their preparation:

Reaction with Acid Anhydrides: Tartaric acid can be reacted with an excess of a carboxylic acid anhydride, such as acetic anhydride, in the presence of a catalyst like concentrated sulfuric acid, to produce the corresponding O,O'-diacyltartaric anhydride. googleapis.comgoogle.com

Reaction with Acyl Chlorides: A common industrial method involves reacting tartaric acid with at least three equivalents of an acyl chloride, such as benzoyl chloride. google.compw.edu.pl Two equivalents are consumed for the O-acylation of the hydroxyl groups, and one equivalent facilitates the anhydride formation. pw.edu.pl This reaction is often carried out at elevated temperatures (120-170°C) and may be catalyzed by Lewis acids like ferric chloride, zinc chloride, or aluminum chloride. google.compw.edu.pl

Dehydration of O,O'-Diacyltartaric Acids: Pre-formed O,O'-diacyltartaric acids can be dehydrated using agents like thionyl chloride or acetic anhydride to yield the corresponding anhydride. pw.edu.plpw.edu.pl

The resulting O,O'-diacyltartaric anhydrides can then be hydrolyzed to produce O,O'-diacyltartaric acids. googleapis.comgoogle.com For instance, O,O'-dibenzoyltartaric anhydride can be hydrolyzed in a mixture of dichloromethane (B109758) and water to yield O,O'-dibenzoyltartaric acid. google.com

| Product | Starting Material | Reagents | Key Features | Citation |

|---|---|---|---|---|

| O,O'-Diacetyl-L-tartaric Anhydride | L-Tartaric Acid | Acetic Anhydride, Sulfuric Acid | Catalytic dehydration and acylation. | googleapis.comgoogle.com |

| O,O'-Dibenzoyl-L-tartaric Anhydride | L-Tartaric Acid | Benzoyl Chloride | Requires ≥3 equivalents of acyl chloride; often performed at high temperatures. | google.compw.edu.pl |

| O,O'-Diacyltartaric Anhydride | O,O'-Diacyltartaric Acid | Thionyl Chloride or Acetic Anhydride | Dehydration of the pre-formed diacylated acid. | pw.edu.plpw.edu.pl |

| O,O'-Diacyltartaric Acid | O,O'-Diacyltartaric Anhydride | Water | Hydrolysis of the anhydride ring. | googleapis.comgoogle.com |

Preparation of Tartramides and Tartrimides

Tartramides (2,3-dihydroxybutanediamides) and tartrimides (3,4-dihydroxy-2,5-dioxopyrrolidines) are amide and imide derivatives of tartaric acid, respectively. researchgate.netontosight.ai These compounds are valuable as chiral ligands, starting materials in asymmetric synthesis, and have been investigated for their biological properties. researchgate.net

Tartramide Synthesis: The synthesis of tartramides can result in either symmetrical or unsymmetrical diamides.

Symmetrical Tartramides: These are primarily obtained from the reaction of tartaric acid or its esters with amines. researchgate.net Methods include conventional heating (thermolysis) or microwave-assisted condensation, the latter being a rapid and often solvent-free procedure. nih.govtandfonline.com

Unsymmetrical Tartramides: A common route to unsymmetrical diamides involves the aminolysis of a tartrimide. researchgate.nettandfonline.com In this two-step process, a tartrimide is first synthesized and then subjected to a ring-opening reaction with a second, different amine to yield the unsymmetrically substituted tartramide. nih.govtandfonline.com

Tartrimide Synthesis: Tartrimides, which are cyclic imides, are generally formed through the thermal condensation of tartaric acid with a primary amine. tandfonline.com The reaction proceeds through the formation of a mono-ammonium salt, which upon heating, loses water molecules to form the stable five-membered imide ring. tandfonline.com

| Product Type | General Method | Reactants | Description | Citation |

|---|---|---|---|---|

| Symmetrical Tartramide | Direct Aminolysis/Condensation | Tartaric Acid (or ester) + 2 eq. Amine | Reaction with a single type of amine, often under thermal or microwave conditions. | researchgate.netnih.govtandfonline.com |

| Tartrimide | Thermal Condensation | Tartaric Acid + 1 eq. Primary Amine | Involves formation of a mono-salt followed by dehydration and cyclization. | researchgate.nettandfonline.com |

| Unsymmetrical Tartramide | Tartrimide Ring-Opening | Tartrimide + 1 eq. Amine | A pre-formed tartrimide is reacted with a different amine to open the ring. | nih.govtandfonline.com |

Synthesis and Characterization of Di-p-toluoyl-D-tartaric Acid Monohydrate

Di-p-toluoyl-D-tartaric acid monohydrate is a highly valuable chiral resolving agent used extensively in the pharmaceutical industry to separate enantiomers. Its synthesis and characterization are well-established.

Synthesis: The standard synthesis involves the esterification of D-tartaric acid with p-toluoyl chloride. A common procedure is as follows:

D-tartaric acid is dissolved in a suitable solvent, such as toluene. google.com

A catalyst, for example, copper sulfate, is added to the mixture. google.com

p-Toluoyl chloride (at least two equivalents) is added, often dropwise, to acylate the hydroxyl groups of the tartaric acid, forming the Di-p-toluoyl-D-tartaric anhydride intermediate. google.com

The reaction mixture is stirred for several hours to ensure completion.

Finally, an equivalent amount of water is added to hydrolyze the anhydride, yielding the desired Di-p-toluoyl-D-tartaric acid monohydrate product, which can be isolated by crystallization. google.com

Characterization: The synthesized compound is characterized by its specific physical and chemical properties. Key parameters include its melting point, optical rotation, and spectroscopic data. Purity is often confirmed using High-Performance Liquid Chromatography (HPLC), while the structure and stereochemistry are verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

| Property | Value | Citation |

|---|---|---|

| CAS Number | 71607-31-3 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₂₀H₁₈O₈·H₂O | chemimpex.com |

| Molecular Weight | 404.37 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 163–165 °C | sigmaaldrich.com |

| Optical Rotation [α]D²⁰ | +142° (c=1 in methanol) or +138° (c=1 in EtOH) | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

Crystallographic Investigations and Polymorphism Studies

Crystal Structures and Supramolecular Assembly

The spatial arrangement of molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For tartaric acid, which possesses two chiral centers, this arrangement gives rise to distinct enantiomeric, racemic, and meso forms, each with unique crystal structures.

Tartaric acid exists in four stereoisomeric forms: the enantiomers L-(+)-tartaric acid and D-(−)-tartaric acid, the racemic mixture DL-tartaric acid, and the achiral meso-tartaric acid. ccsenet.org The crystal structures of these forms, including the monohydrate of the racemic form, have been precisely determined using techniques like single-crystal X-ray diffraction. ccsenet.orgresearchgate.net

The naturally occurring L-(+)-tartaric acid and its mirror image, D-(−)-tartaric acid, crystallize in the monoclinic sphenoidal system. ccsenet.orgwikipedia.org In contrast, the racemic form, an equal mixture of the L- and D-enantiomers, crystallizes as a monohydrate (C₄H₆O₆·H₂O) in the triclinic system. ccsenet.orgwikipedia.orgresearchgate.net The meso form, which is achiral due to an internal plane of symmetry, can crystallize in both anhydrous and monohydrated forms, with polymorphs in triclinic and monoclinic systems reported. wikipedia.orgsigmaaldrich.com

Detailed crystallographic studies have provided precise atomic coordinates and cell parameters for these structures. For instance, monohydrate racemic (MDL-) tartaric acid has been characterized with final R-factors as low as 4.73%. ccsenet.org

Table 1: Crystallographic Data for Forms of Tartaric Acid

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| L-(+)-tartaric acid | C₄H₆O₆ | Monoclinic | P2₁ | ccsenet.orgresearchgate.net |

| D-(−)-tartaric acid | C₄H₆O₆ | Monoclinic | P2₁ | ccsenet.orgresearchgate.net |

| DL-tartaric acid monohydrate (racemic) | C₄H₆O₆·H₂O | Triclinic | P-1 | ccsenet.orgresearchgate.netnih.gov |

| meso-tartaric acid (anhydrous) | C₄H₆O₆ | Triclinic / Orthorhombic | - | wikipedia.org |

| meso-tartaric acid monohydrate | C₄H₆O₆·H₂O | Triclinic / Monoclinic | - | wikipedia.org |

The crystal packing of tartaric acid isomers is dominated by extensive networks of hydrogen bonds. ccsenet.org In the anhydrous L- and D-tartaric acid crystals, the structures are composed of networks formed by four distinct types of O–H–O hydrogen bonds between adjacent molecules, creating layered arrangements. ccsenet.orgresearchgate.net

Polymorphism and Phase Transitions in Hydrated and Anhydrous Forms

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical aspect of materials science. Tartaric acid and its hydrates exhibit such behavior, with different forms being stable under specific conditions.

Both racemic and meso-tartaric acid are known to exhibit polymorphism in both their anhydrous and hydrated states. wikipedia.orgmdpi.com Racemic DL-tartaric acid exists as an anhydrous form and a well-characterized monohydrate. mdpi.com

Meso-tartaric acid displays more complex polymorphic behavior. It can form two different anhydrous polymorphs (one triclinic and one orthorhombic). wikipedia.org Furthermore, its monohydrate can crystallize in both monoclinic and triclinic forms, with the resulting polymorph depending on the crystallization temperature. wikipedia.org Each of these polymorphs possesses a distinct crystal lattice and, consequently, different physical properties. Characterization is typically performed using powder X-ray diffraction, thermal analysis (DSC, TGA), and spectroscopy. researchgate.netmdpi.com

The stability of a particular polymorph and the transitions between forms are governed by thermodynamic principles, with the system tending towards the lowest Gibbs free energy. mdpi.com Key factors influencing the stability and interconversion of tartaric acid polymorphs include temperature, solvent, and humidity.

For example, the difference in crystal growth conditions, such as slow evaporation versus slow cooling from a solution, can determine whether an anhydrous or a hydrated crystal is formed. researchgate.net The lower solubility of DL-tartaric acid in water compared to its constituent enantiomers facilitates the crystallization of the racemic compound. ccsenet.org Phase transitions often involve dehydration and rehydration processes. nih.gov In the case of DL-tartaric acid monohydrate, thermogravimetric analysis shows a distinct weight loss corresponding to the removal of water of hydration before the compound itself decomposes at a higher temperature. researchgate.netmdpi.com The interconversion between polymorphs can sometimes be achieved through mechanical stress, such as grinding. chemrxiv.org

The application of high pressure can induce phase transitions to new, often denser, polymorphic forms. Studies on related compounds like sodium tartrate monohydrate have explored the effects of pressure on crystallization. nih.gov Interestingly, for sodium tartrate monohydrate, the less dense racemic forms were found to crystallize preferentially under high pressure, which defies the general principle that high pressure should favor denser structures. nih.gov This highlights the complex interplay of factors governing crystallization under extreme conditions.

Doping, or the introduction of impurity molecules into a crystal lattice, can be used to influence and stabilize specific polymorphs. This occurs because the dopant molecules can induce internal strain, making a particular crystal packing more favorable. acs.org For instance, tartaric acid itself has been used as a dopant to stabilize a high-pressure polymorph of resorcinol (B1680541) at ambient pressure, demonstrating the significant impact that molecular-level impurities can have on polymorphic stability. acs.org

Cocrystallization Phenomena and Solid-State Interactions with Other Organic Compounds

Tartaric acid's capacity to form cocrystals with other organic compounds is a subject of significant research, leveraging hydrogen bonding and other non-covalent interactions to create novel solid forms with tailored physicochemical properties. These multicomponent solids consist of tartaric acid and a coformer molecule, typically another small organic compound, arranged in a stoichiometric ratio within a single crystal lattice. nih.gov

A notable example is the interaction between the enantiomers of malic acid and tartaric acid. Despite structural and electronic differences, these molecules can crystallize together to form not only stoichiometric cocrystals but also non-stoichiometric solid solutions and polymorphic forms. researchgate.netul.ie The formation and composition of these crystalline products can be rationalized by the existence of intermediate cocrystal structures that merge the features of the individual components. researchgate.netul.ie This complex system challenges the conventional rules of isostructurality, which typically require molecules of similar size and electron distribution for mutual solubility in the solid state. researchgate.netul.ie

The interaction between sodium bicarbonate and tartaric acid in the solid state has also been studied, particularly under compression. In a closed system, the interaction is mediated by the moisture present, which is also a product of the reaction. nih.gov The formation of cocrystals has been explored to modify the properties of active pharmaceutical ingredients (APIs). For instance, cocrystals of the BCS Class II drug modafinil (B37608) have been prepared with tartaric acid using liquid-assisted grinding, resulting in the formation of a complex rather than a true cocrystal, which influenced the drug's dissolution rate. rjptonline.org Similarly, binary mixtures of meloxicam (B1676189) and L-tartaric acid have been shown to form a co-crystal with an incongruent melting point, which alters the solubility of meloxicam in buffer solutions. mdpi.comresearchgate.net

The selection of coformers and the method of crystallization, such as solvent evaporation, slurry co-crystallization, or grinding, are critical in determining the final solid-state form. tbzmed.ac.ir For example, fexofenadine-tartaric acid cocrystals prepared by solvent evaporation showed improved stability and solubility. tbzmed.ac.ir These studies demonstrate that cocrystallization with tartaric acid is a versatile strategy for engineering the solid-state properties of organic compounds.

| Coformer | System/Method | Observed Outcome | Reference |

|---|---|---|---|

| Malic Acid (enantiomers) | Crystallization from solution | Formation of cocrystals, solid solutions, and polymorphs. | researchgate.netul.ie |

| Meloxicam | Solvent-assisted mechanosynthesis | Formation of a co-crystal with an incongruent melting point; increased solubility in pH 7.4 buffer. | mdpi.comresearchgate.net |

| Modafinil | Liquid-assisted grinding | Formation of a molecular complex rather than a true cocrystal. | rjptonline.org |

| Fexofenadine | Solvent evaporation | Formation of cocrystals with improved stability and solubility. | tbzmed.ac.ir |

| Sodium Bicarbonate | Compressed powder mixtures | Solid-state interaction mediated by moisture content. | nih.gov |

Nucleation and Crystal Growth Mechanisms

The crystallization of tartaric acid follows the fundamental mechanisms of nucleation and subsequent crystal growth. e3s-conferences.org Nucleation is the initial step where molecules in a supersaturated solution assemble into a stable nucleus. This is followed by the crystal growth phase, where further molecules deposit onto the nucleus, allowing the crystal to increase in size. e3s-conferences.org The entire process is influenced by factors such as pH, temperature, concentration, and agitation. e3s-conferences.org

Racemic tartaric acid is known to exist in the solid state as both an anhydrate and a monohydrate. researchgate.net The specific form that crystallizes is dependent on the water activity in the crystallization medium. researchgate.net By adjusting the water activity, for example by introducing a co-solvent like ethanol, it is possible to control which form nucleates and grows, allowing for the selective crystallization of the anhydrous form even at lower temperatures. researchgate.net

While classical crystallization involves the direct, monomer-by-monomer addition of molecules to a growing crystal nucleus, non-classical pathways involve the formation of intermediate, often metastable, precursor phases. acs.org Research on the crystallization of the L-tartrate salt of cyamemazine (B1669373) from a suspension in 2-propanol has revealed such a non-classical pathway. acs.org

In this system, the process does not proceed through direct nucleation from solution. Instead, it transitions through an intermediate droplet phase that exhibits liquid crystalline characteristics. acs.org These droplets, enriched with the L-tartrate salt, form and subsequently coalesce near the surface of the initial L-tartaric acid crystals, creating a dense liquid crystalline phase. The final solid salt then crystallizes as spherulitic structures that grow from this dense phase. acs.org This pathway is crucial for the reaction to proceed, as the initial L-tartaric acid is insoluble in the chosen solvent, precluding a classical solution-based crystallization mechanism. acs.org This observation highlights that tartrate crystallization can proceed via complex, multi-step mechanisms involving intermediate phases beyond simple solvated molecules or ions. acs.org

The hydration state of tartaric acid is a critical aspect of its crystallization, with different stereoisomers and mixtures exhibiting various hydrated forms. Racemic (DL-) tartaric acid readily crystallizes as a monohydrate (C₄H₆O₆·H₂O), whereas the pure L-(+)- and D-(−)- enantiomers typically crystallize as anhydrates. ccsenet.orgresearchgate.net The formation of these hydrates is highly dependent on the crystallization conditions, such as temperature and solvent composition. ccsenet.orgwikipedia.org

The existence of different hydrated states suggests the possibility of transient or intermediate forms during the crystallization process. For example, the conversion between an anhydrous form and a monohydrate is governed by the water activity of the solution. researchgate.net This implies that under certain conditions, less stable, intermediate hydrated states could potentially form before converting to the final, most stable crystalline hydrate (B1144303). While the direct observation of transient tartaric acid hydrates is challenging, studies on other organic acids have shown that compounds can form multiple hydrates, including stoichiometric and non-stoichiometric varieties, and that transformations between them can occur. nih.gov For instance, meso-tartaric acid can form a monohydrated crystal, and its calcium salt crystallizes with three molecules of water, in contrast to the calcium salt of dl-tartaric acid, which incorporates four water molecules. wikipedia.orgorgsyn.org These distinct, stable hydrated forms for different isomers underscore the subtle energetic factors that control water incorporation into the crystal lattice, hinting at the complex hydration dynamics that can occur during nucleation and growth.

Controlled crystal growth is essential for obtaining high-quality single crystals of tartaric acid derivatives suitable for various applications. The slow evaporation solution technique is a widely used and effective method for growing single crystals of both tartaric acid itself and its derivatives. researchgate.netiaamonline.org This technique involves dissolving the compound in a suitable solvent to create a saturated or slightly supersaturated solution, which is then allowed to evaporate slowly in a controlled, dust-free environment. This gradual increase in concentration promotes the formation of a limited number of nuclei, which can then grow into large, high-quality crystals. iaamonline.orgijcrt.org

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular properties of tartaric acid. These computational approaches allow for the detailed investigation of its structure, stability, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) has become a powerful tool for the structural elucidation of chemical compounds, including tartaric acid. nih.gov DFT calculations, particularly using Becke's three-parameter hybrid-exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and a 6-311++G(d,p) basis set, have been employed to perform conformational analyses and geometry optimizations. researchgate.netselcuk.edu.tr These studies have successfully identified multiple stable conformers of the tartaric acid molecule, with the most stable structure being the one with the lowest energy. researchgate.net

Solid-state DFT calculations have also been utilized to simulate the crystalline structures of both L-tartaric acid and DL-tartaric acid. nih.gov These simulations help in assigning spectral features observed in experimental analyses to specific atomic motions within the crystal lattice. nih.gov The accuracy of these computational predictions is often benchmarked against experimental data obtained from techniques like X-ray diffraction, which has been used to determine the precise crystal structures of L(+)-tartaric, D(–)-tartaric, and monohydrate racemic (MDL-) tartaric acid, including the positions of all hydrogen atoms. ccsenet.orgresearchgate.netccsenet.org

Table 1: Example of DFT Calculation Parameters for Tartaric Acid

| Parameter | Value/Method |

|---|---|

| Functional | B3LYP researchgate.netselcuk.edu.tr |

| Basis Set | 6-311++G(d,p) researchgate.netselcuk.edu.tr |

| Software | Gaussian03W, Spartan08 researchgate.netselcuk.edu.tr |

| Analysis Type | Conformational Search, Geometry Optimization researchgate.netselcuk.edu.tr |

Molecular dynamics (MD) simulations are a valuable computational method for investigating the behavior of molecules at an atomistic level, particularly in the solid state. arxiv.org This technique can be applied to study phenomena such as disorder in molecular materials, which can significantly influence the free energies of different solid forms. nih.gov Although specific MD studies focusing solely on tartaric acid monohydrate's phase transitions are not extensively detailed in the provided context, the methodology is well-suited for such investigations.

For a crystalline hydrate (B1144303) like this compound, MD simulations could provide insights into the dynamics of the water molecules within the crystal lattice. These simulations can model the movement and interactions of molecules over time, helping to rationalize experimental data and understand the mechanisms behind solid-to-solid transformations and cooperative transitions. researchgate.netresearchgate.net Such simulations have been successfully applied to various solid systems, including glassy molecular solids and solvates of pharmaceutical compounds, to understand the dynamics of guest molecules within cavities. nih.gov

The electronic properties and reactivity of tartaric acid can be described using molecular orbital theories. DFT calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity. researchgate.netchalcogen.ro A smaller energy gap implies higher chemical reactivity. chalcogen.ro For L-tartaric acid, the HOMO-LUMO energy gap has been calculated, providing insights into charge transfer within the molecule. researchgate.netresearchgate.netnih.gov

Table 2: Calculated Electronic Properties of L-Tartaric Acid

| Property | Calculated Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -3.7552 | chalcogen.ro |

| LUMO Energy | 2.5897 | chalcogen.ro |

| HOMO-LUMO Energy Gap | 6.3449 | chalcogen.ro |

Advanced Spectroscopic Techniques

Spectroscopic methods are essential for the experimental characterization of this compound, providing fingerprints of its molecular structure and dynamics.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of tartaric acid, allowing for the identification of its functional groups and the study of intermolecular interactions. researchgate.netnih.gov Experimental FT-IR and FT-Raman spectra of L-tartaric acid have been recorded and compared with theoretical frequencies calculated using DFT methods. researchgate.netnih.gov

These techniques are particularly sensitive to hydrogen bonding. Vibrational analysis of L-tartaric acid has confirmed the presence of intramolecular O-H···O hydrogen bonds. researchgate.netnih.gov In the FT-IR spectrum of DL-tartaric acid, a broad band observed between 3650-3280 cm⁻¹ is indicative of OH-groups involved in intermolecular hydrogen bonding. researchgate.net Furthermore, low-frequency Raman spectroscopy, combined with solid-state DFT, has been used to investigate the complex hydrogen-bonding network in cocrystals of urea (B33335) and DL-tartaric acid. acs.org The analysis of shifts in vibrational modes, such as the stretching vibrations of C=O bonds in dimeric carboxyl groups, provides detailed information on the nature and strength of these hydrogen bonds. researchgate.net The spectra of monohydrates can show features indicative of very strong hydrogen bonding, such as broad absorption bands extending over a wide frequency range. unibe.ch

Table 3: Selected Vibrational Frequencies (cm⁻¹) for Tartaric Acid

| Vibrational Mode | DL-Tartaric Acid (Experimental) | Reference |

|---|---|---|

| ν(O-H) alcohol/carboxyl | 3413 (IR), 3408 (Raman) | researchgate.net |

| ν(C=O) dimeric carboxyl | 1743 (IR), 1690 (Raman) | researchgate.net |

| ν(C=O) intramolecular H-bond | 1635 (IR), 1653 (Raman) | researchgate.net |

Terahertz (THz) spectroscopy is a powerful technique for probing low-frequency collective vibrations in crystalline materials and for monitoring dynamic processes like crystallization. nih.gov Studies on the crystallization of L-(+)-tartaric acid from an aqueous solution using THz spectroscopy have revealed a non-classical pathway involving intermediate hydrated states. d-nb.infonih.gov

During the evaporation of water, a transient resonance at 750 GHz was observed, which is attributed to the natural vibration of large, hydrated aggregates that form before the final crystal emerges. nih.govuni-hannover.de This feature vanishes once the final crystal is formed. nih.gov The final crystalline phase of L-tartaric acid grown from water shows a characteristic absorption peak around 1.1 THz. d-nb.info THz spectroscopy has also been used to investigate the low-frequency vibrations (lattice modes) of different crystalline forms of tartaric acid at room and cryogenic temperatures, revealing distinct spectral differences between the L- and DL- forms due to their different crystal structures. nih.govresearchgate.net

Table 4: Terahertz Absorption Frequencies for Crystalline Tartaric Acid

| Compound Form | Temperature (K) | Observed Frequencies (cm⁻¹) | Reference |

|---|---|---|---|

| L-Tartaric Acid | 293 | 36.4, 61.6, 78.7, 87.3 | nih.gov |

| L-Tartaric Acid | 78 | 35.9, 63.4, 81.1, 90.1 | nih.gov |

| DL-Tartaric Acid | 293 | 79.9 | nih.gov |

| DL-Tartaric Acid | 78 | 82.9 | nih.gov |

Circular Dichroism and Luminescence Spectroscopy for Chiral and Coordination Complexes

Circular Dichroism (CD) and Luminescence Spectroscopy are powerful techniques for the characterization of chiral molecules and their coordination complexes. Tartaric acid, being a chiral dicarboxylic acid, and its complexes are extensively studied using these methods to understand their stereochemistry, electronic structure, and photophysical properties.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the absolute configuration and conformation of chiral compounds. The CD spectrum of tartaric acid is sensitive to its ionization state and the presence of metal ions.

In aqueous solutions, L-tartaric acid exhibits a negative Cotton effect in the region of 210–215 nm, which is attributed to the n→π* electronic transition of the carboxyl groups. hmdb.ca The shape and intensity of the CD spectra of tartaric acid and its simple salts change with pH. hmdb.ca For instance, in its simple divalent salts, two negative Cotton effects are observed at approximately 193 nm and 211 nm. hmdb.ca The chirality of tartaric acid can be transferred to its coordination complexes, inducing CD signals for the metal-centered transitions. This induced chirality is a valuable tool for probing the structure of metal-tartrate complexes in solution.

Metal-organic frameworks (MOFs) synthesized from enantiopure L- or D-tartaric acid also exhibit characteristic CD spectra. For example, 3D lanthanide-based MOFs with the general formula {[Ln2(L/D-tart)3(H2O)2]·3H2O}n show an intense band around 195 nm and a less intense one at 221 nm. nih.gov

| Compound | Solvent/State | λmax (nm) | Δε (M-1cm-1) | Reference |

|---|---|---|---|---|

| L-Tartaric Acid | Aqueous Solution | ~210-215 | ~ -4 | hmdb.ca |

| Divalent L-Tartrate Salts | Aqueous Solution | 193 | ~ -4 | hmdb.ca |

| Divalent L-Tartrate Salts | Aqueous Solution | 211 | ~ -2.5 | hmdb.ca |

| {[Ln2(L-tart)3(H2O)2]·3H2O}n | Water Suspension | 195 | - | nih.gov |

| {[Ln2(L-tart)3(H2O)2]·3H2O}n | Water Suspension | 221 | - | nih.gov |

Luminescence Spectroscopy

Luminescence spectroscopy, particularly when involving lanthanide ions, provides insights into the coordination environment and energy transfer processes within complexes. The sharp and narrow emission bands of lanthanide ions are sensitive to the nature of the coordinating ligands. Tartaric acid and its derivatives can act as "antenna" ligands, absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic luminescence.

For instance, complexes of tartaric acid with Europium(III) and Terbium(III) in aqueous solution exhibit the characteristic red and green emissions of these ions, respectively. iaea.org The luminescence intensity and lifetimes of these complexes are dependent on the pH of the solution, which influences the formation of different complex species such as Ln(HTar), Ln(Tar), and various hydroxo complexes. iaea.org

Furthermore, lanthanide-tartrate metal-organic frameworks (MOFs) have been synthesized and their luminescence properties investigated. researchgate.net These materials can exhibit near-infrared, red, and green emissions characteristic of the specific lanthanide ion (e.g., Nd(III), Eu(III), Tb(III)) incorporated into the framework. researchgate.net In mixed-lanthanide systems, energy transfer from one lanthanide to another (e.g., from Tb(III) to Eu(III)) can occur, allowing for the fine-tuning of the emission color. researchgate.net

Some tartaric acid-derived acylhydrazones have been shown to self-assemble into helical nanostructures that exhibit excitation-dependent circularly polarized luminescence (CPL). researchgate.net This phenomenon arises from a combination of chirality transfer and excited-state intramolecular proton transfer (ESIPT). researchgate.net

| Complex System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Color | Reference |

|---|---|---|---|---|

| Eu(III)/Tartaric Acid | - | Characteristic of Eu(III) | Red | iaea.org |

| Tb(III)/Tartaric Acid | - | Characteristic of Tb(III) | Green | iaea.org |

| Nd(III)-Tartrate MOF | - | Characteristic of Nd(III) | Near-Infrared | researchgate.net |

| Eu(III)-Tartrate MOF | - | Characteristic of Eu(III) | Red | researchgate.net |

| Tb(III)-Tartrate MOF | - | Characteristic of Tb(III) | Green | researchgate.net |

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide valuable information about its molecular structure and the chemical environment of its atoms.

Structural Elucidation

The ¹H NMR spectrum of tartaric acid in water typically shows a single peak for the two equivalent methine protons (CH-OH). The chemical shift of this proton is sensitive to the solvent and pH. In D₂O, the hydroxyl and carboxylic acid protons are exchanged with deuterium (B1214612) and are often not observed.

The ¹³C NMR spectrum of tartaric acid displays two distinct resonances corresponding to the carboxyl carbons and the methine carbons. The chemical shifts of these carbons provide confirmation of the molecular backbone.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | H₂O | ~4.34 | CH | HMDB |

| ¹³C | D₂O | ~74.0 | CH-OH | HMDB |

| ¹³C | D₂O | ~177.0 | C=O | HMDB |

HMDB: Human Metabolome Database

Dynamic Processes

NMR spectroscopy is also a powerful tool for studying dynamic processes such as conformational changes, proton exchange, and complexation reactions.

Conformational Analysis : Studies using vicinal H-H and C-H coupling constants have been employed to investigate the conformation of tartaric acid in aqueous solution. These studies suggest that the conformation does not significantly change with pH. For meso-tartaric acid, the most favored conformer is influenced by the stabilization of polar conformations in a high dielectric constant solvent like water, rather than solely by internal hydrogen bonding.

Proton Exchange : The exchange rates of the labile hydroxyl and carboxyl protons of tartaric acid with the solvent can be studied by NMR. These rates are influenced by factors such as temperature, pH, and the presence of catalysts.

Complexation Studies : NMR is used to study the complexation of tartaric acid with various metal ions. Changes in the chemical shifts and relaxation times of both the tartaric acid and the metal ion (if NMR active) can provide information on the stoichiometry, stability, and structure of the resulting complexes. For example, the interaction of tartaric acid with metal ions can be monitored by observing the broadening or shifting of the ¹H and ¹³C NMR signals of the tartrate upon addition of the metal ion.

Chiral Catalysis and Asymmetric Transformation Research

Tartaric Acid Monohydrate as a Chiral Resolving Agent

One of the most established applications of tartaric acid is in the separation of racemic mixtures, a process known as chiral resolution. This method leverages the formation of diastereomeric salts with differing physical properties, allowing for their separation.

The foundational principle of chiral resolution using tartaric acid lies in the reaction of a racemic mixture (e.g., a racemic base) with an enantiomerically pure form of the acid, such as L-(+)-tartaric acid. figshare.com This reaction generates a mixture of diastereomeric salts. Since diastereomers are not mirror images of each other, they possess different physical properties, most notably solubility. nih.govacs.org This difference allows for the separation of the diastereomers through fractional crystallization. nih.gov One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. researchgate.neteurekaselect.com After separating the crystallized salt by filtration, the desired enantiomer can be recovered by treating the salt with a base or acid to break the ionic bond and remove the resolving agent. nih.govacs.org

This classical method, first demonstrated by Louis Pasteur in 1853, remains a widely used technique in both academic research and industrial processes for obtaining enantiomerically pure compounds. acs.orgresearchgate.net For instance, tartaric acid and its derivatives are frequently employed for the resolution of racemic bases. nih.gov The efficiency of the separation depends on the difference in solubility between the formed diastereomeric salts, which can be influenced by the choice of solvent and crystallization conditions. nih.govnih.gov

Several racemic compounds have been successfully resolved using tartaric acid and its derivatives, including amines, amino acids, and pharmaceuticals. For example, derivatives like O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) have proven to be effective resolving agents for compounds like N-methylamphetamine. nih.gov Similarly, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) has been used to resolve DL-leucine by forming diastereomeric salts with different stabilities and solubilities. nih.gov

Table 1: Examples of Racemic Compounds Resolved with Tartaric Acid Derivatives

| Racemic Compound | Resolving Agent | Key Finding |

| N-methylamphetamine (rac-MA) | O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Both DBTA and DPTTA were found to be efficient resolving agents for rac-MA, with the best separation achieved at a 0.25 molar ratio of resolving agent to the racemic compound. nih.gov |

| DL-leucine (DL-LEU) | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | The diastereomeric salt formed between D-LEU and D-DTTA was more stable and had lower solubility than the L-LEU:D-DTTA salt, enabling effective chiral resolution. nih.gov |

| Albuterol | di-p-toluoyl-D-tartaric acid | A convenient method for the resolution of racemic Albuterol was developed through selective crystallization of its di-p-toluoyl-D-tartrate salt, yielding the (R)-enantiomer. acs.orgnih.gov |

| 1-(α-aminobenzyl)-2-naphthol | L-(+)-tartaric acid | This racemic aminonaphthol was successfully resolved using L-(+)-tartaric acid, demonstrating the utility of tartaric acid for this class of compounds. figshare.com |

The efficiency of diastereomeric salt resolution is highly dependent on the experimental conditions. Optimization of these techniques is crucial for achieving high yields and enantiomeric purity. Key parameters that are often optimized include the choice of resolving agent, the molar ratio of the resolving agent to the racemic compound, the solvent system, temperature, and crystallization time. nih.govnih.gov

For the resolution of amines, various derivatives of tartaric acid are often tested to find the one that provides the largest solubility difference between the diastereomeric salts. researchgate.netnih.gov The solvent plays a critical role; for example, in the resolution of Amlodipine with (R,R)-tartaric acid, different enantiomers were precipitated depending on whether the solvent was DMSO/DMAA or DMF. nih.gov

While direct resolution of alcohols by diastereomeric salt formation is less common because alcohols are not readily converted into salts, they can be resolved by first converting them into acidic derivatives like hemiesters of phthalic acid. Alternatively, tartaric acid derivatives can form solid molecular complexes with chiral alcohols, enabling their separation. researchgate.net For instance, O,O'-Dibenzoyl-(R,R)-tartaric acid [(R,R)-DBTA] has been shown to form solid complexes with chiral alcohols in hexane, providing a method for their resolution. researchgate.net Optimization in these cases involves screening different tartaric acid derivatives and crystallization conditions to achieve effective enantioselective inclusion complexation. researchgate.net

A study on the resolution of DL-leucine with (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) confirmed optimized conditions that led to high enantiomeric excess (ee) values of 91.20% for the D-enantiomer and -73.32% for the L-enantiomer through a multi-stage crystallization process. nih.gov

Tartaric Acid as a Chiral Building Block and Auxiliary in Stereoselective Organic Synthesis

Beyond its role as a resolving agent, tartaric acid is a valuable "chiral pool" starting material. nih.gov Both enantiomers are abundant and inexpensive, providing a reliable source of stereocenters for the synthesis of complex chiral molecules. nih.govnih.gov As a chiral building block, the tartaric acid skeleton is incorporated directly into the final product, unambiguously setting two adjacent stereocenters. nih.gov This is particularly useful in the total synthesis of natural products and bioactive molecules. nih.govnih.gov

For example, tartaric acid has been used as a precursor in the synthesis of:

Acyclic 1,2-diols: A common structural motif in many biologically active compounds. Using a tartaric acid-derived synthon provides explicit control over the stereochemistry of this functionality. nih.gov

Bioactive molecules like (–)-Anisomycin and Sphingofungin F: The syntheses of these complex natural products have utilized tartaric acid to establish the correct stereochemistry of key intermediates. nih.gov

Chiral 3,4-difunctionalized pyrrolidines: These versatile building blocks, derived from tartaric acid, are used in total synthesis and catalyst preparation. eurekaselect.com

Tartaric acid can also function as a chiral auxiliary . In this capacity, it is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired stereochemistry is created, the auxiliary is removed. Tartaric acid esters have been effectively used as chiral auxiliaries in various asymmetric reactions, including Simmons-Smith cyclopropanations and 1,3-dipolar cycloadditions, to produce products with high enantioselectivity. researchgate.netresearchgate.net This approach has been instrumental in the asymmetric synthesis of compounds like 2-alkyl-2-arylacetic acids, a class that includes the anti-inflammatory drug Naproxen. acs.org

Development of Tartaric Acid-Derived Chiral Catalysts

The C2-symmetric backbone of tartaric acid makes it an ideal scaffold for the design of chiral ligands and organocatalysts. Its rigid structure and readily modifiable carboxyl and hydroxyl groups allow for the systematic fine-tuning of catalyst properties. nih.govresearchgate.net

Tartaric acid derivatives are extensively used to create chiral ligands that coordinate with metal centers to form highly effective asymmetric catalysts. These catalysts create a chiral environment around the metal, enabling enantioselective transformations. nih.govmdpi.com The ligands' steric and electronic properties can be adjusted by modifying the tartaric acid backbone, influencing the catalyst's activity and selectivity. acs.org Metal-organic frameworks (MOFs) have also been synthesized using pyridine-functionalized tartaric acid derivatives, creating potential platforms for heterogeneous asymmetric catalysis. wikipedia.org

In recent years, tartaric acid has become a foundational starting material for a variety of powerful organocatalysts, which are metal-free small organic molecules that catalyze stereoselective reactions. nih.govresearchgate.net

TADDOLs (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanols): These are perhaps the most famous organocatalysts derived from tartaric acid. nih.govresearchgate.net TADDOLs and their derivatives have found widespread use as chiral ligands in metal catalysis and as catalysts in their own right, particularly as chiral H-bonding catalysts. nih.govnih.gov

Quaternary Ammonium (B1175870) Salts: Chiral quaternary ammonium salts derived from tartaric acid function as highly effective phase-transfer catalysts (PTCs). nih.govnih.gov For instance, a class of N-spiro quaternary ammonium salts synthesized from TADDOLs has been shown to catalyze the asymmetric α-alkylation of glycine (B1666218) Schiff bases with high enantioselectivity. nih.govresearchgate.net

Chiral Guanidine (B92328) Derivatives: A novel library of chiral guanidines built on a tartaric acid skeleton has been developed. nih.govacs.org These organocatalysts, which are easily synthesized and tunable, have demonstrated remarkable efficiency and excellent enantioselectivity in reactions such as the α-hydroxylation of β-dicarbonyl compounds. nih.govacs.org

Table 2: Tartaric Acid-Derived Organocatalysts and Their Applications

| Organocatalyst Class | Specific Example/Derivative | Application |

| TADDOLs | α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanols | Chiral H-bonding catalysts, Ligands for metal catalysis. nih.govnih.gov |

| Quaternary Ammonium Salts | N-spiro quaternary ammonium salts | Asymmetric phase-transfer catalysis (e.g., α-alkylation of glycine Schiff bases). nih.govresearchgate.net |

| Chiral Guanidines | Pentacyclic guanidine catalysts | Enantioselective α-hydroxylation and α-alkylation of β-dicarbonyl compounds. researchgate.netnih.govacs.org |

Surface Chiral Modification for Enantioselective Processes and Chiral Template Studies

The creation of chiral surfaces is a critical area of research for developing enantioselective heterogeneous catalysts and for studying the fundamentals of chiral recognition at interfaces. acs.orgresearchgate.netnih.gov Tartaric acid has been extensively used as a chiral modifier to impart enantioselectivity to metal surfaces, particularly copper and nickel. acs.orgresearchgate.netnih.gov The adsorption of tartaric acid onto these surfaces can induce a chiral reconstruction of the metal lattice, creating a globally chiral surface capable of discriminating between enantiomers. researchgate.netnih.gov

On Ni(110) surfaces, the adsorption of (R,R)-tartaric acid at room temperature and low coverages leads to the formation of a bitartrate (B1229483) species that bonds to the surface through both of its carboxylate groups. acs.orgresearchgate.netnih.gov This interaction is strong enough to cause a significant relaxation of the surface metal atoms, leading to the formation of a chiral footprint at the adsorption site where all local mirror symmetry planes of the nickel surface are destroyed. acs.orgresearchgate.netnih.gov Density functional theory calculations have shown that for (R,R)-tartaric acid, one chiral footprint is energetically favored over its mirror image by 6 kJ mol⁻¹, an energy difference sufficient to ensure that over 90% of the surface adopts the same local chiral reconstruction, resulting in a highly enantioselective surface. acs.orgresearchgate.netnih.gov

Similarly, the adsorption of tartaric acid on Cu(110) surfaces has been shown to create a variety of ordered chiral phases. researchgate.net The enantiospecific decomposition of tartaric acid on different crystallographic orientations of copper has been studied in detail. nih.govrsc.orgrsc.org These studies have revealed that the rate of decomposition is dependent on the chirality of the copper surface. For instance, D-tartaric acid decomposes preferentially on Cu(hkl)S surfaces, while L-tartaric acid decomposes more readily on Cu(hkl)R orientations. rsc.org This enantiospecificity arises from the diastereomeric relationship between the chiral molecule and the chiral surface. nih.gov

The use of gemini-structured self-assembled monolayers (SAMs) provides another platform for creating chiral surfaces with tartaric acid. nih.gov Chiral surfaces can be prepared by adsorbing L-, D-, or meso-tartaric acid onto SAMs composed of ethylenebis[(12-mercaptododecyl) dimethyl ammonium bromide]. nih.gov The thickness of the resulting tartaric acid layer is consistent with the molecules anchoring to the surface via their two carboxylic acid groups. nih.gov Interestingly, when a second layer of tartaric acid is adsorbed onto a pre-existing L-tartaric acid monolayer, film growth is observed only when the chirality of the second layer is identical to the first (i.e., L-tartaric acid on an L-tartaric acid SAM). nih.gov This suggests a preferential crystalline growth of chiral molecules on a surface of the same chirality, which has implications for optical resolution at solid-liquid interfaces. nih.gov

| System | Observation | Significance |

|---|---|---|

| (R,R)-Tartaric acid on Ni(110) | Adsorption induces a chiral reconstruction of the Ni surface, with one chiral footprint favored by 6 kJ mol⁻¹. acs.orgresearchgate.netnih.gov | Creation of a highly enantioselective heterogeneous catalyst surface. acs.orgresearchgate.netnih.gov |

| Tartaric acid on Cu(hkl) surfaces | D-tartaric acid decomposes faster on S-chiral surfaces, and L-tartaric acid decomposes faster on R-chiral surfaces. rsc.org | Demonstrates the principle of enantiospecificity in surface reactions. nih.govrsc.org |

| Tartaric acid on gemini-structured SAMs | Preferential growth of a second tartaric acid layer when its chirality matches the first layer. nih.gov | Potential for enantiomeric separation at interfaces. nih.gov |

Coordination Chemistry and Metal Organic Systems

Ligand Design and Coordination Modes of Tartaric Acid in Complex Formation

Tartaric acid is a notable ligand in coordination chemistry due to its ability to act as a chelating and/or bridging ligand. researchgate.net As a dicarboxylic acid containing two hydroxyl groups, it can be a tetradentate ligand. nih.gov The oxygen atoms in both the carboxyl and hydroxyl groups can provide abundant electron pairs for coordination with metal ions. taylorandfrancis.com This polydentate nature allows for the formation of stable chelate rings, enhancing the stability of the resulting metal complexes. taylorandfrancis.comwikipedia.org

The coordination modes of tartaric acid are diverse and depend on factors such as the pH of the solution, the nature of the metal ion, and the metal-to-ligand molar ratio. In solution, tartaric acid can exist in its protonated (H₂Tar), partially deprotonated (HTar⁻), and fully deprotonated (Tar²⁻) forms. nih.gov The carboxyl groups are the primary coordination sites, with deprotonation typically occurring at a low pH. nih.gov The hydroxyl groups can also participate in coordination, often in a deprotonated state at higher pH values, leading to the formation of various complex species, including hydroxy complexes. nih.gov

The stereochemistry of tartaric acid, particularly the chiral (R,R)- and (S,S)-enantiomers, plays a crucial role in the design of chiral metal-organic frameworks and in enantioselective applications. nih.gov The conformational preferences of the tartaric acid molecule are essential for understanding its role and properties in both biological and chemical systems. nih.gov

Complexation with Metal Ions

Tartaric acid's ability to form complexes with a wide array of metal ions is a cornerstone of its chemical significance. The nature of these interactions varies significantly with the type of metal ion, leading to diverse structures and stabilities.

Tartaric acid forms a variety of complexes with lanthanide(III) ions (Ln(III)). nih.gov Potentiometric studies have revealed the formation of species such as Ln(HTar), Ln(Tar), Ln(Tar)(OH), Ln(Tar)(OH)₂, Ln(HTar)(Tar), Ln(Tar)₂, and Ln(Tar)₂(OH). mdpi.com The stoichiometry of these complexes is often 1:2 (metal:ligand), except for lanthanum(III) which also forms 1:1 complexes. nih.gov

The stability of these complexes generally increases with the decreasing ionic radius of the lanthanide ion. nih.gov However, a phenomenon known as the "gadolinium break" is observed, where the gadolinium(III) complex exhibits the lowest thermodynamic stability in the series. nih.gov For instance, the order of stability for Ln(Tar)₂ complexes is Nd(Tar)₂ < Eu(Tar)₂ > Gd(Tar)₂ < Tb(Tar)₂ < Ho(Tar)₂ < Lu(Tar)₂. nih.gov The formation of these complexes is pH-dependent, with different species dominating at various pH ranges. For example, the Ln(Tar)₂ complex type typically reaches its maximum concentration at a pH of about 5.0. mdpi.com

| Lanthanide(III) Ion | logβ of Ln(Tar)₂ |

|---|---|

| Nd(III) | 7.70 |

| Eu(III) | 8.29 |

| Gd(III) | 7.65 |

| Tb(III) | 8.51 |

| Ho(III) | 8.83 |

| Lu(III) | 9.05 |

Tartaric acid readily forms complexes with transition metals such as copper(II), cobalt(II), and nickel(II). nih.gov Transition metal ions have vacant d orbitals that can accept the electron pairs from the oxygen atoms of tartaric acid's carboxyl and hydroxyl groups, leading to the formation of stable coordination compounds. taylorandfrancis.comlibretexts.orglumenlearning.com

Studies have shown that copper(II) ions tend to form dimeric complexes with tartaric acid, while cobalt(II) and nickel(II) ions typically form monomeric complexes. nih.gov The stoichiometry of these complexes can be 1:1 or 1:2 (metal:ligand), and the formation of hydroxy complexes is also observed, particularly at higher pH values. nih.govresearchgate.net The affinity of these divalent metal ions for coordination with tartaric acid follows the order: copper(II) > nickel(II) > cobalt(II). nih.gov For example, in the well-known Fehling's solution, tartaric acid forms a 1:2 complex with Cu(II). researchgate.net

| Complex Species | logβ |

|---|---|

| Co(Tar) | 3.86 |

| Ni(Tar) | 4.41 |

| Cu₂(Tar)₂(OH)₂ | -5.61 |

Bismuth-tartrate complexes serve as crucial intermediates in the synthesis of a variety of bismuth-based materials. rsc.org The coordination chemistry between bismuth(III) ions and tartaric acid allows for controlled precipitation and growth of materials with tunable properties. rsc.org For instance, by carefully controlling the alkalinity of the synthesis medium, a range of bismuth-based materials, including metallic, (oxy)hydroxide, and oxide structures, can be produced from bismuth-tartrate complex intermediates. rsc.org

These intermediates play a vital role in the biogenic and ecofriendly preparation of micro- and nano-structured materials. rsc.org The tartrate ligand helps to stabilize bismuth in a soluble and bioavailable form, facilitating its use in the synthesis of compounds for medical applications, such as bismuth ditartrate. sibran.rusibran.ru

Thermodynamic and Kinetic Aspects of Metal-Tartrate Complex Formation

The formation of metal-tartrate complexes is governed by both thermodynamic and kinetic factors. The thermodynamic stability of these complexes is quantified by their stability constants (also known as formation constants), which are equilibrium constants for the complex formation reaction. wikipedia.org A higher stability constant indicates a stronger interaction between the metal ion and the tartrate ligand.

The stability of lanthanide-tartrate complexes is influenced by the charge density of the metal ion, generally increasing across the series with a characteristic "gadolinium break". nih.govnih.gov This trend is a result of a delicate balance between the increasing binding energies of the ligand and the increasing hydration energies of the lanthanide ions across the series. nih.gov For transition metals, the stability often follows the Irving-Williams series. scirp.org

Kinetically, metal complexes can be classified as labile or inert, depending on the rate of ligand substitution. While detailed kinetic studies on tartrate complexes are less common in the literature reviewed, the formation of these complexes in aqueous solution is generally rapid.

| Metal Ion | Complex | logβ | logKₑ |

|---|---|---|---|

| La(III) | La(HTar) | 8.10 | 3.19 |

| La(III) | La(Tar) | 4.35 | 4.35 |

| Nd(III) | Nd(Tar)₂ | 7.70 | - |

| Eu(III) | Eu(Tar)₂ | 8.29 | - |

| Co(II) | Co(Tar) | 3.86 | -0.08 |

| Ni(II) | Ni(Tar) | 4.41 | 0.47 |

Structural Characterization of Tartrate-Metal Complexes through X-ray Diffraction and Spectroscopic Techniques

The precise structures of tartrate-metal complexes in both solid-state and solution are elucidated using a combination of X-ray diffraction and various spectroscopic techniques.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and coordination geometry. royalsocietypublishing.orgresearchgate.net For example, the crystal structure of Rochelle salt (sodium potassium tartrate tetrahydrate) reveals the complex coordination environment of the metal ions and the conformation of the tartrate molecule. royalsocietypublishing.org Powder X-ray diffraction is also a valuable tool for identifying the crystalline phases of metal-tartrate complexes. researchgate.netresearchgate.net

Spectroscopic Techniques: A suite of spectroscopic methods is employed to probe the coordination environment of the metal ion and the binding modes of the tartrate ligand in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. Changes in the vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (O-H) groups upon complexation provide evidence of their interaction with the metal ion. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can monitor the formation of metal-tartrate complexes, as the coordination often results in shifts in the absorption spectra. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: For chiral tartaric acid isomers, CD spectroscopy is a powerful technique to study the conformation of the ligand upon complexation and to obtain information about the stereochemistry of the metal center. mdpi.comjasco-global.com The Cotton effects observed in the CD spectra are sensitive to the coordination environment. mdpi.com

Luminescence Spectroscopy: The luminescence properties of certain lanthanide ions, such as Eu(III) and Tb(III), can be significantly affected by coordination with tartaric acid. Changes in the emission spectra can provide insights into the coordination sphere of the metal ion. nih.govmdpi.com

Applications in Advanced Materials Science and Engineering

Functional Materials Derived from Tartaric Acid

The unique molecular structure of tartaric acid, featuring multiple hydroxyl and carboxyl groups, allows for its chemical modification into a variety of functional materials. This versatility is being harnessed to create bio-based alternatives to petroleum-derived products and to synthesize materials with unique catalytic properties.

In an effort to replace conventional petroleum-based plasticizers like phthalates, which raise environmental and health concerns, researchers have turned to tartaric acid as a sustainable feedstock. acs.org Esters and ethers derived from tartaric acid have been synthesized and evaluated as bio-based plasticizers, particularly for poly(vinyl chloride) (PVC). researchgate.netacs.org These derivatives have demonstrated excellent compatibility with the PVC matrix, providing a significant plasticizing effect. researchgate.netnih.gov

One study involved the synthesis of a series of dibutyl tartaric acid esters (DBTAE-Cn) with varying side chain lengths. acs.orgnih.gov The research found that these bio-based plasticizers were highly miscible with PVC and effectively lowered its glass transition temperature (Tg), a key indicator of plasticization. nih.gov For instance, the DBTAE-C4 ester rivaled the performance of the widely used dioctyl phthalate (B1215562) (DOP), suggesting its potential as a direct replacement in soft PVC applications. nih.gov The properties of the plasticized PVC were found to be dependent on the molecular structure of the tartaric acid derivative, with longer side chains improving thermal stability but also increasing migration in certain solvents. nih.govnih.gov These tartaric acid-based materials represent an attractive, renewable, and potentially safer alternative to traditional phthalate plasticizers. researchgate.netacs.org

Table 1: Performance of Tartaric Acid Ester Plasticizers in PVC Data sourced from a study on dibutyl tartaric acid esters (DBTAE-Cn) with different side chain lengths.

| Plasticizer Sample | Glass Transition Temp. (Tg) | Observations |

| Pure PVC | 89.16 °C | Unplasticized polymer reference. |

| PVC-C1 (DBTAE-C1) | 52.43 °C | Significant reduction in Tg, indicating effective plasticization. nih.gov |

| PVC-C4 (DBTAE-C4) | 51.91 °C | Achieved the best plasticizing effect in terms of Tg reduction and elongation at break. nih.govnih.gov |

| PVC-C7 (DBTAE-C7) | 65.32 °C | Good miscibility and plasticizing performance. nih.gov |

| PVC-C11 (DBTAE-C11) | 83.91 °C | Longer side chains improved thermal stability of the PVC blend. nih.gov |

Tartaric acid's utility extends to the synthesis of sophisticated catalytic materials, where it can act as a catalyst itself or as a templating agent to create structured materials. Its natural, green, and low-cost profile makes it an advantageous choice in catalysis. researchgate.net It has been effectively used as a catalyst for the one-pot synthesis of functionalized piperidines, offering benefits such as high efficiency, mild reaction conditions, and simple work-up procedures. researchgate.net

Beyond its direct catalytic role, tartaric acid serves as a template in the sol-gel synthesis of mesoporous materials. For example, it has been used to create Ti-incorporated mesoporous silica (B1680970) with pore diameters of 3-4 nm. researchgate.net In this process, the tartaric acid molecules are later removed by extraction, leaving behind a porous structure that can be used for applications like the ring-opening polymerization of ε-caprolactone. researchgate.net Furthermore, chiral carbon nanodots (CNDs) with notable catalytic performance have been fabricated through the hydrothermal processing of tartaric acid. rsc.org These CNDs have been applied in enantioselective ring-opening reactions, demonstrating the transfer of chirality from the tartaric acid precursor to the final catalytic material. rsc.org

Integration in Electrochemical Systems

The electrochemical properties of tartaric acid have led to its investigation in energy storage and conversion systems. It has shown promise as an additive in battery electrolytes and as a regulator in the synthesis of electrocatalytic materials.

Aqueous zinc-ion batteries (ZIBs) are gaining attention as a safe and low-cost energy storage solution. nih.gov However, they face challenges such as zinc dendrite formation and side reactions. mdpi.com Research has shown that using tartaric acid as an electrolyte additive can significantly enhance the performance of ZIBs. nih.govresearchgate.net Its inclusion in the electrolyte has led to remarkable improvements in capacity, rate capability, and long-term cycling stability. nih.govresearchgate.netnih.gov

Table 2: Impact of Tartaric Acid Additive on Zinc-Ion Battery (ZIB) Performance

| Performance Metric | ZIB without Tartaric Acid | ZIB with Tartaric Acid Additive |

| Maximum Capacity | Lower | Up to 374 mAh g⁻¹ nih.govnih.gov |

| Capacity Retention | Lower | 91.0% after 7200 cycles nih.govnih.gov |

| Ionic Conductivity | 11 mS/cm | 62.5 mS/cm nih.gov |

| Electromotive Force (vs. Zn) | +1.44 V | +1.75 V nih.gov |

The role of tartaric acid in electrochemical systems extends to regulating the synthesis of materials with electrocatalytic properties. The same mechanisms that enhance battery performance are indicative of its influence on electrochemical reactions. By adsorbing onto electrode surfaces, tartaric acid can modify the interface between the electrode and the electrolyte. nih.gov This surface modification can block certain active sites while creating new, more favorable ones, thus directing the electrochemical process. nih.govresearchgate.net

This regulatory effect helps to control the deposition of metals like zinc, preventing the formation of undesirable dendritic structures and promoting a more uniform, compact layer. researchgate.net This change in the crystallographic orientation of the deposits is a key aspect of its electrocatalytic influence. researchgate.net The reversible adsorption and desorption of tartaric acid on the cathode surface can create sites that are energetically favorable for ion exchange, reducing the overpotential required for the electrochemical reaction and thereby improving the efficiency of the system. nih.gov

Research on Nonlinear Optical (NLO) Materials Incorporating Tartaric Acid

Organic nonlinear optical (NLO) materials are of great interest for applications in photonics and laser technology due to their potential for high second harmonic generation (SHG) efficiency. iaamonline.org Tartaric acid, being an optically active organic compound, and its derivatives have been explored as promising NLO materials. iaamonline.org

Single crystals of D-Tartaric acid have been grown using slow solvent evaporation techniques and subjected to various characterizations to assess their NLO properties. iaamonline.org Studies have confirmed the SHG efficiency of these crystals and compared it favorably with standard NLO materials like potassium dihydrogen phosphate (B84403) (KDP). iaamonline.org Thermal analysis has shown that D-Tartaric acid crystals are stable up to 220 °C, making them suitable for device applications within this temperature range. iaamonline.org

Furthermore, novel NLO crystals have been synthesized by combining tartaric acid with other organic molecules, such as nicotinamide, to form compounds like L-tartaric acid–nicotinamide (LTN). worldscientific.comasianpubs.org These organic adducts are designed to leverage hydrogen bonding to create systems with both strong NLO activity and robust mechanical properties. asianpubs.org The LTN crystal exhibits a wide optical transmission range (280-1900 nm) and is thermally stable up to approximately 135 °C. asianpubs.orgresearchgate.net These findings underscore the potential of tartaric acid-based compounds in the development of new materials for optical frequency conversion and other NLO applications. iaamonline.orgasianpubs.org

Table 3: Properties of Tartaric Acid-Based Nonlinear Optical (NLO) Crystals

| Material | Key NLO Property | Thermal Stability | Optical Transparency Window |

| D-Tartaric Acid | Good Second Harmonic Generation (SHG) efficiency, comparable to KDP. iaamonline.org | Stable up to 220 °C. iaamonline.org | Good transmittance in the UV-Visible-IR range (200-1100 nm). iaamonline.org |

| L-Tartaric Acid–Nicotinamide (LTN) | Exhibits intense SHG signals. asianpubs.org | Decomposes after melting point of ~138.4 °C; applicable up to 135 °C. asianpubs.org | 280 nm to 1900 nm. asianpubs.orgresearchgate.net |

Supramamolecular Architectures and Self-Assembly Processes Directed by Tartaric Acid

Tartaric acid, a chiral dicarboxylic acid, plays a significant role in the field of supramolecular chemistry and crystal engineering. Its molecular structure, featuring multiple hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl and hydroxyl oxygens), combined with its stereochemical properties, makes it an exceptional building block for the directed self-assembly of complex supramolecular architectures. The predictable hydrogen bonding patterns and the chirality of tartaric acid allow for the construction of a wide array of organized structures, from chiral surfaces to intricate three-dimensional networks.

The ability of tartaric acid to form robust and directional hydrogen bonds is fundamental to its role in guiding self-assembly. The carboxyl groups can form strong dimeric synthons, while the hydroxyl groups can participate in additional hydrogen bonding, leading to the formation of extended networks. mdpi.com The stereochemistry of tartaric acid is also a critical factor, influencing the packing of molecules in the crystalline state and enabling the creation of chiral environments. This has significant implications for applications such as enantioselective separation and catalysis.